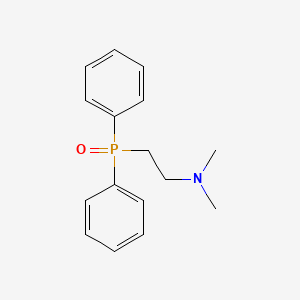
Ethanamine, 2-(diphenylphosphinyl)-n,n-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanamine, 2-(diphenylphosphinyl)-n,n-dimethyl- is an organic compound that features a phosphine ligand. This compound is known for its bidentate structure, where the phosphorus atom donates two lone pair electrons to coordinate with metal atoms. It is widely used in various chemical reactions and serves as a precursor to other phosphine ligands .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethanamine, 2-(diphenylphosphinyl)-n,n-dimethyl- can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and is carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified through techniques like distillation or recrystallization to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanamine, 2-(diphenylphosphinyl)-n,n-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the phosphine ligand is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have various applications in organic synthesis and catalysis .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Ethanamine, 2-(diphenylphosphinyl)-n,n-dimethyl- involves its ability to coordinate with metal atoms through its phosphine ligand. This coordination facilitates various chemical reactions by stabilizing transition states and intermediates. The compound’s molecular targets include metal centers in catalytic systems, where it enhances the efficiency and selectivity of the reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanamine, 2-(diphenylphosphino)-n,n-diethyl-: This compound has a similar structure but with diethyl groups instead of dimethyl groups.
Ethanamine, N-ethyl-: Another related compound with an ethyl group instead of the diphenylphosphinyl group.
Uniqueness
Ethanamine, 2-(diphenylphosphinyl)-n,n-dimethyl- is unique due to its specific phosphine ligand structure, which provides distinct coordination properties. This uniqueness makes it particularly valuable in catalysis and coordination chemistry, where it can form stable complexes with various metal atoms .
Propriétés
Numéro CAS |
24422-55-7 |
|---|---|
Formule moléculaire |
C16H20NOP |
Poids moléculaire |
273.31 g/mol |
Nom IUPAC |
2-diphenylphosphoryl-N,N-dimethylethanamine |
InChI |
InChI=1S/C16H20NOP/c1-17(2)13-14-19(18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
Clé InChI |
WTFJMSFVGMRGBQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


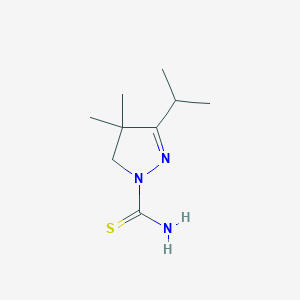
![1-(3,4-Dimethylphenyl)-N-[3-(imidazol-1-YL)propyl]pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B12465999.png)
![2-(4-hydroxy-3-methoxyphenyl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12466002.png)
![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B12466008.png)
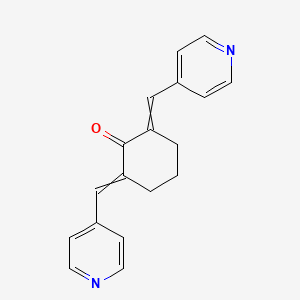

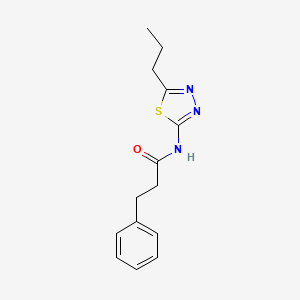

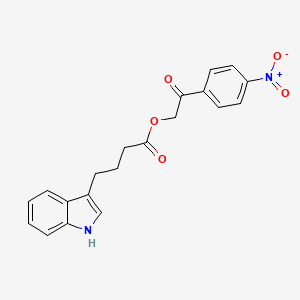
![N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12466045.png)
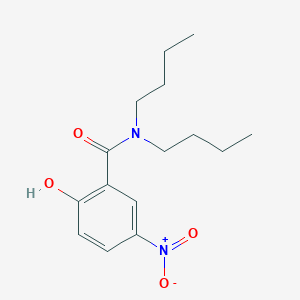
![4-chloro-N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12466059.png)
![3-(benzyloxy)-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B12466062.png)
![4-{[(5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoyl)oxy]acetyl}phenyl furan-2-carboxylate](/img/structure/B12466073.png)
